molecular formula C18H21NOS B14551184 N-Methyl-N-(5-phenylthiophen-2-yl)cyclohexanecarboxamide CAS No. 62188-03-8

N-Methyl-N-(5-phenylthiophen-2-yl)cyclohexanecarboxamide

Cat. No.: B14551184
CAS No.: 62188-03-8
M. Wt: 299.4 g/mol
InChI Key: NOVWFVZMRSROID-UHFFFAOYSA-N
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Description

N-Methyl-N-(5-phenylthiophen-2-yl)cyclohexanecarboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclohexane ring, a thiophene ring, and a phenyl group, all connected through a carboxamide linkage

Properties

CAS No.

62188-03-8

Molecular Formula

C18H21NOS

Molecular Weight

299.4 g/mol

IUPAC Name

N-methyl-N-(5-phenylthiophen-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C18H21NOS/c1-19(18(20)15-10-6-3-7-11-15)17-13-12-16(21-17)14-8-4-2-5-9-14/h2,4-5,8-9,12-13,15H,3,6-7,10-11H2,1H3

InChI Key

NOVWFVZMRSROID-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(S1)C2=CC=CC=C2)C(=O)C3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(5-phenylthiophen-2-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the thiophene ring in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Linkage: The carboxamide linkage is formed by reacting the cyclohexanecarboxylic acid with an amine derivative under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(5-phenylthiophen-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-Methyl-N-(5-phenylthiophen-2-yl)cyclohexanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-(5-phenylthiophen-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(5-phenylthiophen-2-yl)benzamide: Similar structure but with a benzamide group instead of a cyclohexanecarboxamide group.

    N-Methyl-N-(5-phenylthiophen-2-yl)cyclohexanecarboxamide: Similar structure but with different substituents on the thiophene or phenyl rings.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

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